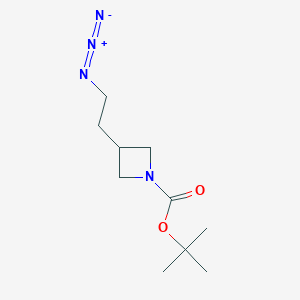![molecular formula C21H22ClN3O3S B2534606 2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897479-04-8](/img/structure/B2534606.png)
2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as EBP, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the serotonin 5-HT6 receptor, which is involved in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis Techniques: Novel synthesis methods have been developed for various derivatives of benzothiazole, demonstrating the compound's utility as a precursor in creating a broad range of antimicrobial agents. These synthesis techniques often involve reactions with different amines and other reagents, highlighting the compound's versatility in chemical synthesis (Bektaş et al., 2007).
- Antimicrobial Properties: Several studies have reported the antimicrobial efficacy of benzothiazole derivatives. For instance, compounds synthesized from reactions involving benzothiazole have shown good to moderate activity against various microorganisms, underscoring their potential in developing new antimicrobial agents (Habib et al., 2013).
Potential as Intermediates for Further Chemical Transformations
- Chemical Reactivity and Derivatives: The compound and its derivatives serve as valuable intermediates for the synthesis of a diverse array of heterocyclic compounds. This capability is critical for creating new molecules with potential applications in medicinal chemistry and other fields of research (Patel et al., 2011).
- Structural and Chiral Studies: Research on the structural aspects and chirality of related compounds has provided insights into their molecular configurations, which is vital for understanding their reactivity and potential applications in asymmetric synthesis (Hartung et al., 2003).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-2-27-17-4-3-5-18-20(17)23-21(29-18)25-12-10-24(11-13-25)19(26)14-28-16-8-6-15(22)7-9-16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYTUIHTNIIDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-Methylhexyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2534530.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)




![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)
